2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate

Lipophilicity Fragrance substantivity Physicochemical property comparison

The compound 2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate (CAS 94231-49-9) is a synthetic cyclopentene-derived ester with the molecular formula C17H28O2 and a molecular weight of 264.403 g/mol. It belongs to the broader family of trimethylcyclopentene acetate fragrance ingredients, characterized by a 2,2,3-trimethyl-3-cyclopenten-1-yl core scaffold, but is structurally differentiated by an ethylidene-bridged pentyl acetate side chain rather than the simpler ethyl or butenyl ester moieties found in common analogs.

Molecular Formula C17H28O2
Molecular Weight 264.4 g/mol
CAS No. 94231-49-9
Cat. No. B12697017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate
CAS94231-49-9
Molecular FormulaC17H28O2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCCCC(=CCC1CC=C(C1(C)C)C)COC(=O)C
InChIInChI=1S/C17H28O2/c1-6-7-15(12-19-14(3)18)9-11-16-10-8-13(2)17(16,4)5/h8-9,16H,6-7,10-12H2,1-5H3/b15-9+
InChIKeyFFFXWLJHHCOJRG-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate (CAS 94231-49-9): Procurement-Relevant Physicochemical Profile and Structural Context


The compound 2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate (CAS 94231-49-9) is a synthetic cyclopentene-derived ester with the molecular formula C17H28O2 and a molecular weight of 264.403 g/mol [1]. It belongs to the broader family of trimethylcyclopentene acetate fragrance ingredients, characterized by a 2,2,3-trimethyl-3-cyclopenten-1-yl core scaffold, but is structurally differentiated by an ethylidene-bridged pentyl acetate side chain rather than the simpler ethyl or butenyl ester moieties found in common analogs.

Why Generic Substitution of 2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate Is Not Evidence-Based: Structural and Physicochemical Uniqueness


In the absence of publicly available head-to-head performance comparisons, the structural and physicochemical uniqueness of this compound precludes direct substitution with in-class analogs such as campholene acetate (CAS 1727-68-0) or its ethyl ester derivatives (CAS 81907-73-5). The extended pentyl acetate side chain with an ethylidene linker in CAS 94231-49-9 confers a substantially larger molecular volume, higher lipophilicity (XLogP3 ~4.8 vs. ~3.9–4.3 for ethyl ester analogs [1]), and a higher boiling point (330.2 °C vs. ~232 °C [2]), factors that profoundly influence volatility, substantivity on substrates, and olfactory diffusion profiles in formulated products. Without direct sensory and stability data, assuming functional equivalence is scientifically untenable.

Quantitative Differentiation Evidence for 2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate vs. Closest In-Class Analogs


Substantially Higher Lipophilicity (XLogP3 4.8 vs. 3.94) Relative to Campholene Acetate Suggests Enhanced Substrate Substantivity and Altered Olfactory Diffusion Profile

Compared to campholene acetate (2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl acetate; CAS 36789-59-0), the target compound exhibits a calculated XLogP3 of 4.8 [1] versus a predicted ACD/LogP of 3.94 for the comparator . This difference of approximately +0.86 log units indicates a roughly 7-fold increase in octanol-water partition coefficient, which is class-associated with longer retention on non-polar substrates such as textiles and skin lipids, and a lower rate of aqueous dissolution in consumer product bases.

Lipophilicity Fragrance substantivity Physicochemical property comparison

Boiling Point Elevation of ~98 °C vs. Campholene Acetate: Indicative of Significantly Lower Volatility and Potentially Extended Fragrance Longevity

The target compound has a reported boiling point of 330.2 °C at 760 mmHg [1], whereas campholene acetate (CAS 36789-59-0) exhibits a predicted boiling point of approximately 232.6 °C at the same pressure . The resulting difference of roughly 97.6 °C denotes a substantially lower vapor pressure at ambient temperature, implying reduced headspace volatility. This property profile is consistent with ingredients designed for reduced top-note dominance and extended dry-down performance in perfume compositions.

Volatility Boiling point Substantivity Fragrance longevity

Doubled Rotatable Bond Count (8 vs. 4) Compared to Ethyl Ester Analogs: Implications for Conformational Flexibility and Molecular Recognition at Olfactory Receptors

The target compound contains 8 rotatable bonds as computed by Basechem [1], whereas simple ethyl ester analogs such as ethyl 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetate (CAS 81907-73-5) possess only 4 rotatable bonds [2]. This doubled conformational freedom arises from the extended pentyl chain and ethylidene linker. In fragrance science, increased conformational flexibility can broaden the ensemble of receptor-bound conformations, potentially leading to distinct olfactory quality or potency that cannot be replicated by shorter-chain analogs.

Conformational flexibility Rotatable bonds Structure-odor relationships Molecular recognition

Absence of Publicly Available Sensory and Safety Benchmarking Data Represents a Critical Evidence Gap; Procurement Should Be Predicated on Vendor-Supplied or Internally Generated Comparative Performance Data

No publicly accessible odor threshold, odor quality profiling (GC-O), substantivity (headspace GC-MS), photostability, or formulation compatibility data were identified for CAS 94231-49-9 that include a direct comparator compound. The existing public record is limited to computed physicochemical properties [1][2] and supplier-provided boiling point and density values [3]. Consequently, any claim of superior sensory performance, enhanced stability, or improved safety profile relative to in-class alternatives such as campholene acetate (FEMA 3657 [4]) or 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenyl acetate (CAS 94231-50-2) lacks evidentiary support.

Evidence gap Sensory evaluation Safety assessment Procurement risk

Evidence-Backed Application Scenarios for 2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate in Fragrance R&D and Industrial Procurement


Long-Lasting Fine Fragrance Formulations Requiring Enhanced Base-Note Substantivity

The calculated XLogP3 of 4.8 [1] and high boiling point (330.2 °C [2]) relative to campholene acetate suggest that CAS 94231-49-9 is a candidate for perfume compositions targeting extended dry-down longevity on skin and fabric. Formulators seeking to reduce top-note volatility while maintaining a woody or ionone-type character may prioritize this compound for evaluation over lower-molecular-weight cyclopentene acetates.

Structure-Odor Relationship (SOR) Studies Exploring Conformational Flexibility in Woody-Floral Acetates

With 8 rotatable bonds [3]—twice the count of simple ethyl ester analogs—this compound offers a distinct conformational ensemble for academic or industrial olfactory receptor modeling. Researchers investigating how molecular flexibility modulates odor quality within the 2,2,3-trimethylcyclopentene scaffold can use CAS 94231-49-9 to probe the contribution of extended, flexible side chains to receptor activation patterns.

Specialty Fragrance Ingredient Where Generic Campholene Acetate Is Too Volatile for the Target Product Matrix

In high-temperature application environments (e.g., scented candles, diffusers, or laundry products exposed to heat during drying), the boiling point differential of ~98 °C versus campholene acetate [2] indicates that CAS 94231-49-9 may survive thermal processing steps that would volatilize the simpler analog, making it a candidate for products requiring thermal stability in the fragrance component.

Proprietary Fragrance Development Where Regulatory Clearance Is Not Yet Required and Uniqueness Is Prioritized

Unlike campholene acetate, which holds FEMA GRAS status (FEMA 3657) and JECFA evaluation [4], CAS 94231-49-9 lacks publicly documented regulatory clearances, making it unsuitable for food-contact or flavor applications. However, for non-food fragrance uses where product differentiation from competitors using common FEMA-listed materials is desired, this compound represents a less-utilized structural variant with a distinct property profile worthy of internal performance benchmarking.

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